Boc-Hse(Me)-OH

Vue d'ensemble

Description

Boc-Hse(Me)-OH is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.264. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Boc-Hse(Me)-OH, or Boc-N-methyl-homoserine , is a compound that has garnered interest in various biological and pharmaceutical applications. This article delves into its biological activity, synthesizing data from diverse research studies and case analyses to provide a comprehensive overview.

Chemical Structure and Properties

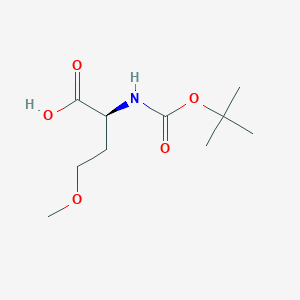

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group on the amino terminus, which is common in peptide synthesis. The structure can be represented as follows:

This compound is utilized primarily in peptide synthesis due to its stability and reactivity under specific conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. A case study involving the synthesis of peptide conjugates revealed that derivatives of this compound could inhibit cancer cell proliferation effectively. These peptides were found to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Boc group is removed under acidic conditions to yield active peptides. The following table summarizes various derivatives and their biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Boc-Hse(Me)-Val-OH | Anticancer, induces apoptosis | |

| Boc-Hse(Me)-Leu-OH | Enhances immune response |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against E. coli and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

- Cancer Cell Studies : A series of experiments conducted on human breast cancer cells demonstrated that peptides derived from this compound could reduce cell viability by up to 70% at concentrations of 50 µM, suggesting potent anticancer properties .

Applications De Recherche Scientifique

Peptide Synthesis

2.1 Role in Peptide Coupling

Boc-Hse(Me)-OH is often utilized as an amino acid building block in peptide synthesis. The Boc protecting group allows for selective deprotection under mild acidic conditions, facilitating the assembly of peptides without significant side reactions.

Case Study: Synthesis of Phosphinotripeptidic Inhibitors

In a study involving phosphinotripeptidic inhibitors of leucylaminopeptidases, this compound was employed to elongate the N-terminus of phosphinic dipeptides. The coupling reactions were mediated by EDC-HOBT in DMF, yielding tripeptide analogs with high purity and yields exceeding 98% after purification .

| Entry | Structure | K I [μM] |

|---|---|---|

| 1 | Met-hPheP[CH₂]Gly-OMe | 532 ± 46 |

| 2 | Met-LeuP[CH₂]Gly-OMe | 1090 ± 73 |

| 3 | Ser-LeuP[CH₂]Gly-OMe | 14 ± 1 |

This demonstrates the effectiveness of this compound in synthesizing complex peptide structures.

2.2 Compatibility with Other Protecting Groups

The compatibility of this compound with other protecting groups allows for versatile synthetic strategies. For instance, it can be used alongside Fmoc chemistry to create hybrid strategies that leverage the advantages of both protecting groups .

Medicinal Chemistry Applications

3.1 Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

3.2 Biological Activity

Compounds based on homoserine derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. The ability to modify the homoserine structure through Boc protection opens avenues for creating novel therapeutic agents .

Data Tables and Comparative Analysis

The following table summarizes the key properties and applications of this compound compared to other similar compounds:

| Compound | Structure Type | Primary Application | Notable Properties |

|---|---|---|---|

| This compound | Amino Acid Derivative | Peptide Synthesis, Antimicrobial | High yield in coupling reactions |

| Fmoc-Lys(Mtt)-OH | Amino Acid Derivative | Peptide Synthesis | Stability under basic conditions |

| Boc-Tyr(Bzl)-OH | Amino Acid Derivative | Peptide Synthesis | Enhanced solubility |

Propriétés

IUPAC Name |

(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXBKRHPHSTADP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201209241 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104839-08-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104839-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201209241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.